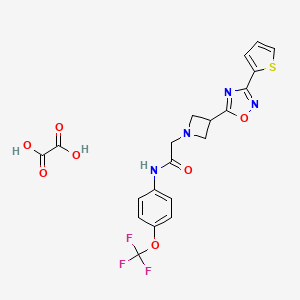

![molecular formula C26H30N4O2S B2599604 4-(3-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-2-methylthieno[3,2-c]pyridine CAS No. 1116007-26-1](/img/structure/B2599604.png)

4-(3-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-2-methylthieno[3,2-c]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a key pharmacophore of several biologically active agents . It is composed of a methyl(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione moiety linked to a 2-methoxyphenyl unit via a piperazine ring .

Synthesis Analysis

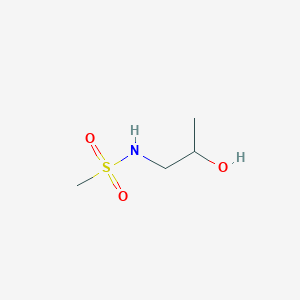

The synthesis of similar compounds often involves reductive amination with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The product is typically purified by crystallization from 96% ethanol and characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .Molecular Structure Analysis

The molecular structure of this compound has been characterized using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations performed using the DFT method with the B3LYP functional and the 6–311++G(d,p) basis set have shown high agreement with experimental results .Physical and Chemical Properties Analysis

The HOMO–LUMO energy gap of this compound was calculated at 5.19 eV, while this value was experimentally found at 4.26 eV from the UV–Vis absorption spectrum . This suggests that the compound has low reactivity and a tendency to be stable . The first hyperpolarizability value was calculated to be 25 times greater than that of urea, indicating good nonlinear optical properties .Aplicaciones Científicas De Investigación

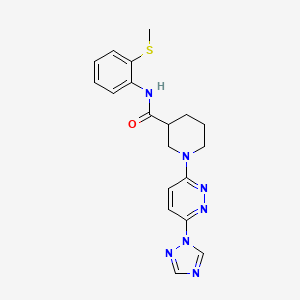

G Protein-Biased Dopaminergics Discovery

The research conducted by Möller et al. (2017) highlights the synthesis of 1,4-disubstituted aromatic piperazines, including compounds structurally related to the chemical , aimed at creating high-affinity dopamine receptor partial agonists. This study emphasizes the strategic incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage to enhance binding affinity and modulate functional properties, particularly favoring G protein activation over β-arrestin recruitment at dopamine D2 receptors. The promising therapeutic potential for conditions like psychosis is demonstrated through in vivo antipsychotic activity, marking a significant step in the development of novel therapeutics (Möller et al., 2017).

Antihypertensive and Antiarrhythmic Activities

Malawska et al. (2002) synthesized a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including structures bearing similarities to the compound , to evaluate their electrocardiographic, antiarrhythmic, and antihypertensive activities. The study identified several compounds with potent antiarrhythmic and antihypertensive activities, attributing their effectiveness to alpha-adrenolytic properties, which are dependent on the 1-phenylpiperazine moiety's specific substituents (Malawska et al., 2002).

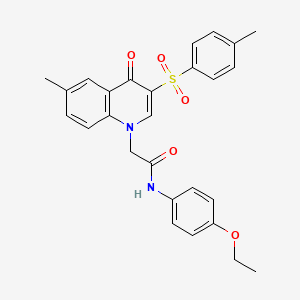

Antimicrobial and Antitumor Applications

Research into the antimicrobial and antitumor properties of compounds structurally related to "4-(3-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-2-methylthieno[3,2-c]pyridine" has also been conducted. Studies by Bektaş et al. (2007) and Andreani et al. (2008) have synthesized and tested various derivatives for their antimicrobial and antitumor activities. These investigations reveal the potential of such compounds in developing new treatments targeting specific bacterial infections and cancer types, demonstrating the versatility of these chemical structures in medicinal applications (Bektaş et al., 2007; Andreani et al., 2008).

Direcciones Futuras

The future directions for this compound could involve further exploration of its biological activity. Antimicrobial activity studies could be carried out to evaluate its potential as a therapeutic agent . Additionally, its physical and chemical properties could be further investigated for potential applications in nonlinear optics .

Propiedades

IUPAC Name |

2-[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O2S/c1-2-32-23-10-8-22(9-11-23)29-24(31)19-33-26-25(27-14-15-28-26)30-16-12-21(13-17-30)18-20-6-4-3-5-7-20/h3-11,14-15,21H,2,12-13,16-19H2,1H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZIJWBABOIJAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCC(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-Dimethylphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2599526.png)

![2-Methoxyethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2599528.png)

![N-(2-furylmethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2599530.png)

![N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-3-(4-methylsulfonylphenyl)propanamide](/img/structure/B2599531.png)

![3,11-Diazatricyclo[6.2.1.02,7]undecane;dihydrochloride](/img/structure/B2599537.png)

![1,3,9-Trimethyl-8-[[4-(trifluoromethyl)phenyl]methylsulfanyl]purine-2,6-dione](/img/structure/B2599542.png)